molecular formula C11H10BrNO2 B3026912 Methyl 3-bromo-1-methylindole-6-carboxylate CAS No. 1186663-45-5

Methyl 3-bromo-1-methylindole-6-carboxylate

Cat. No.: B3026912
CAS No.: 1186663-45-5
M. Wt: 268.11
InChI Key: BNUJUFJNYWGDTC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-methylindole-6-carboxylate is a chemical compound with the molecular formula C11H10BrNO2. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .

Scientific Research Applications

Methyl 3-bromo-1-methylindole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information available indicates that “Methyl 3-bromo-1-methylindole-6-carboxylate” has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

The future directions for “Methyl 3-bromo-1-methylindole-6-carboxylate” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications. Indole derivatives have attracted increasing attention in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method includes the reaction of 1-methylindole with bromine in the presence of a solvent like acetic acid to yield 3-bromo-1-methylindole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is often explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-methylindole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids.

Major Products Formed

    Substitution: Formation of 3-amino-1-methylindole-6-carboxylate or 3-thio-1-methylindole-6-carboxylate.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indolines.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromoindole-6-carboxylate
  • Methyl 1-methylindole-6-carboxylate
  • Methyl 3-chloro-1-methylindole-6-carboxylate

Uniqueness

Methyl 3-bromo-1-methylindole-6-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can influence its pharmacokinetic properties .

Properties

IUPAC Name

methyl 3-bromo-1-methylindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUJUFJNYWGDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700207
Record name Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-45-5
Record name 1H-Indole-6-carboxylic acid, 3-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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